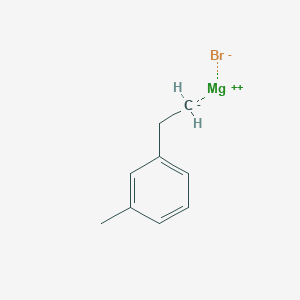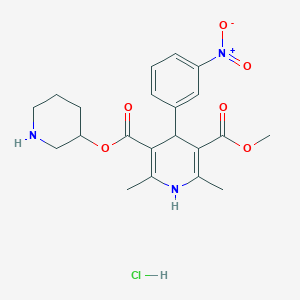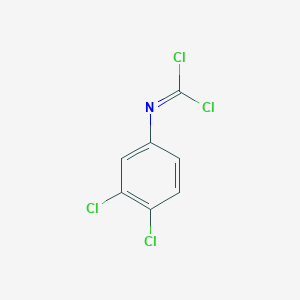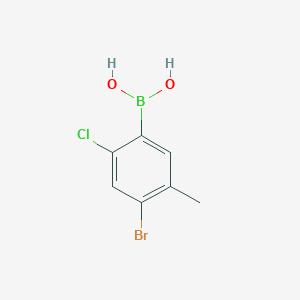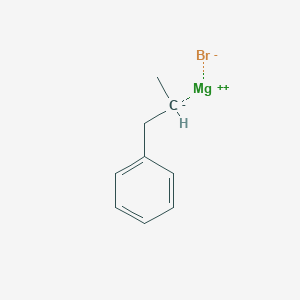
3-Phenyl-2-propylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-propylmagnesium bromide is a versatile organometallic compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its powerful nucleophilic properties, allowing it to react with a variety of electrophiles. This compound is essential in the field of organic chemistry for forming carbon-carbon bonds, making it a valuable tool for synthesizing complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenyl-2-propylmagnesium bromide is prepared by reacting 3-Phenyl-2-propyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-propylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Substitution: Can participate in substitution reactions with various electrophiles.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts under anhydrous conditions to form secondary and tertiary alcohols, respectively
Esters: Requires two equivalents of the Grignard reagent to form tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids after acidic workup.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-propylmagnesium bromide is extensively used in scientific research for various applications:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Catalytic Reactions: Acts as a catalyst in various organic reactions.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of alcohols, carboxylic acids, and other organic compounds . The compound’s reactivity is attributed to the highly polarized carbon-magnesium bond, which makes the carbon atom a strong nucleophile .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2-propylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium Bromide: Similar reactivity but lacks the propyl group, making it less versatile in certain synthetic applications.
Ethylmagnesium Bromide: Another Grignard reagent with different alkyl group, used for different synthetic purposes.
Methylmagnesium Bromide: Simpler structure, used for forming simpler alcohols and other compounds.
The uniqueness of this compound lies in its ability to introduce both phenyl and propyl groups into the target molecule, providing greater flexibility and diversity in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;propylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSEIYLPAGZBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)
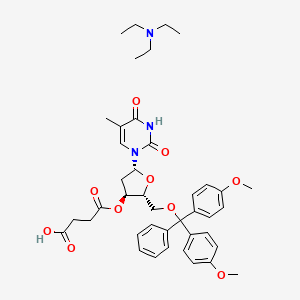
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)
